amino}-2-(2,3-dichlorophenyl)acetic acid CAS No. 1404824-58-3](/img/structure/B2716439.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,3-dichlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic compound containing functional groups such as carbonyl, amino, and carboxylic acid groups. It also contains a phenyl group which is a common feature in many organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amino acid with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group would add steric bulk to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with carboxylic acids to form amides, or it could be acylated to form secondary or tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the carbonyl and amino groups would likely make it somewhat polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Optimization of Advanced Oxidation Processes
Research into chlorinated phenoxy acids herbicides, such as 2–4 Dichlorophenoxyacetic acid, involves the optimization of advanced oxidation processes for environmental protection. The study by Mehralipour and Kermani (2021) utilized a central composite design to optimize the photo-Elecro/persulfate/nZVI process for the degradation and mineralization of this herbicide in aqueous solutions. This research is indicative of the broader applicability of similar compounds in environmental science, particularly in the degradation of persistent organic pollutants (Mehralipour & Kermani, 2021).
Amino Group Protection in Synthetic Chemistry
Wang Rong-geng (2008) explored the protection of the amino group in 2-aminomethylphenylacetic acid, an intermediate in the synthesis of Ceforanide, by using a tert-butyloxycarbonyl (BOC) group. This study demonstrates the significance of such protective groups in synthetic organic chemistry, highlighting the utility of tert-butoxycarbonyl and related compounds in facilitating complex synthetic pathways (Wang Rong-geng, 2008).
Study of Polymorphic Forms
Girmay Gebreslasie et al. (2011) investigated N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, identifying two polymorphic forms in the space group P2(1)/n. This research into the crystalline structures and polymorphism of compounds protected by tert-butoxycarbonyl groups contributes to the understanding of molecular conformations and their implications in materials science (Gebreslasie et al., 2011).
Development of Novel Synthetic Methods
López et al. (2000) synthesized (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids through a novel method, showcasing the versatility of tert-butyl acetoacetate and related compounds in the synthesis of complex molecules. This approach exemplifies how such chemical entities are pivotal in creating new molecules with potential applications in pharmaceuticals and agrochemicals (López et al., 2000).
These examples underscore the diverse scientific research applications of compounds related to 2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid, spanning environmental science, synthetic chemistry, materials science, and beyond. The protection strategies, polymorphic studies, and novel synthetic methods highlight the compound's utility in facilitating advanced research and development across multiple scientific disciplines.
Mécanisme D'action
Mode of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions . Removal of the Boc group can be accomplished with strong acids .
Biochemical Pathways
The compound may participate in reactions involving the formation of amides , but the specific pathways and their downstream effects need further investigation.
Orientations Futures
Propriétés
IUPAC Name |
2-(2,3-dichlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-6-5-7-9(15)10(8)16/h5-7,11H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCFCPXMNLBKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
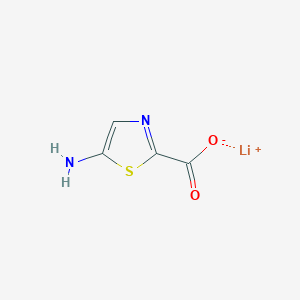

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2716361.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenoxy)acetyl]piperidine](/img/structure/B2716363.png)

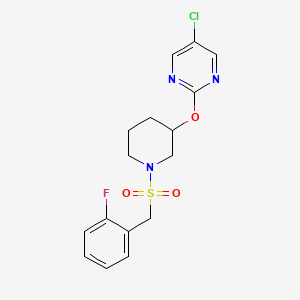
![2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2716366.png)
![8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2716367.png)
![4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2716370.png)
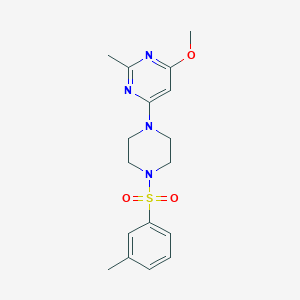

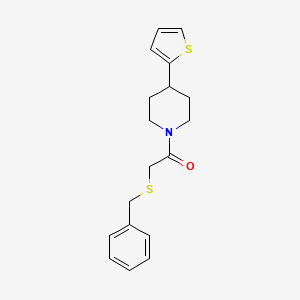
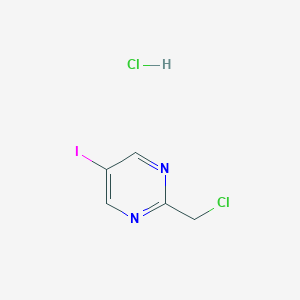
![N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2716378.png)
